C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine molecular weight and formula
C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine molecular weight and formula
An In-Depth Technical Guide to C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dichloropyrimidine Scaffold
The pyrimidine ring is a foundational scaffold in medicinal chemistry, famously constituting the bases of DNA and RNA.[1] Its synthetic versatility and ability to form key interactions with biological targets have made it a privileged structure in drug discovery. The introduction of chlorine atoms to the pyrimidine ring, as seen in C-(4,5-dichloro-pyrimidin-2-yl)-methylamine, profoundly influences the molecule's electronic properties and reactivity. This alteration enhances its potential as a versatile building block for synthesizing a new generation of targeted therapeutics. The two chlorine atoms act as reactive handles, allowing for selective and differential substitution, which is a crucial strategy in the development of kinase inhibitors, antiviral agents, and other pharmaceuticals. This guide provides a detailed technical overview of C-(4,5-dichloro-pyrimidin-2-yl)-methylamine, focusing on its core molecular properties, synthetic considerations, and its potential applications in modern drug discovery.
Part 1: Core Molecular and Physicochemical Properties
C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine, also systematically named (4,5-dichloropyrimidin-2-yl)methanamine, is a key intermediate for chemical synthesis. Its structure is characterized by a pyrimidine core with chlorine atoms at the 4 and 5 positions and a methylamine substituent at the 2-position.
The molecular properties of its isomer, C-(4,6-Dichloro-pyrimidin-2-yl)-methylamine, are well-documented, confirming the molecular formula and weight for this class of compounds.[2] As isomers share the same molecular formula, the core quantitative data for C-(4,5-dichloro-pyrimidin-2-yl)-methylamine can be confidently established.
Table 1: Physicochemical Properties of C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine
| Property | Value | Source |
| Molecular Formula | C₅H₅Cl₂N₃ | Isomeric Analysis[2] |
| Molecular Weight | 178.02 g/mol | Isomeric Analysis[2] |
| Synonym | (4,5-dichloropyrimidin-2-yl)methanamine | N/A |
The presence of two chlorine atoms makes the pyrimidine ring electron-deficient, which activates the ring for nucleophilic aromatic substitution (SNAr) reactions. The chlorine at position 4 is generally more susceptible to displacement than the one at position 5 due to the electronic influence of the ring nitrogen atoms. This differential reactivity is a key feature that can be exploited in multi-step synthetic pathways.
Part 2: Synthetic Pathways and Methodologies
The synthesis of substituted pyrimidines is a well-established field in organic chemistry. For C-(4,5-dichloro-pyrimidin-2-yl)-methylamine, a plausible synthetic route would involve the chlorination of a corresponding dihydroxypyrimidine precursor.
A general approach often involves the use of powerful chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert hydroxyl or keto groups on the pyrimidine ring into chlorine atoms.[3][4]
Exemplary Synthetic Workflow
A logical, multi-step synthesis provides a self-validating protocol through the characterization of intermediates. The causality behind this experimental design is to build the core scaffold first and then introduce the reactive chloro groups.
Caption: Hypothetical two-step synthesis of C-(4,5-dichloro-pyrimidin-2-yl)-methylamine.
Detailed Experimental Protocol: Chlorination
This protocol describes a general method for the chlorination of a dihydroxypyrimidine precursor.
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Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend the 2-(aminomethyl)-4,5-dihydroxypyrimidine precursor (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
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Catalyst Addition : Slowly add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline (0.1-0.2 equivalents), to the suspension while stirring. The base acts as an acid scavenger.[5]
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Heating : Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride.
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Extraction : Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 100 mL).
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure C-(4,5-dichloro-pyrimidin-2-yl)-methylamine.
Part 3: Applications in Drug Discovery and Development
The true value of C-(4,5-dichloro-pyrimidin-2-yl)-methylamine lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential. The two chlorine atoms offer sites for sequential or selective nucleophilic substitution, enabling the synthesis of diverse compound libraries.
Role as a Pharmacophore in Kinase Inhibitors
Many FDA-approved kinase inhibitors feature a substituted pyrimidine core. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while substituents at various positions can be tailored to fit into specific binding pockets of a kinase's active site.
Caption: Workflow for creating a kinase inhibitor from the dichloropyrimidine scaffold.
The methylamine group at the C2 position can also be involved in crucial interactions with the target protein or serve as an attachment point for further chemical modifications. This trifunctional nature makes it a highly valuable starting material for medicinal chemists.
Conclusion
C-(4,5-dichloro-pyrimidin-2-yl)-methylamine is a chemical intermediate with significant potential in the field of pharmaceutical sciences. Its well-defined molecular formula of C₅H₅Cl₂N₃ and molecular weight of 178.02 g/mol provide a solid foundation for its use in synthesis. The key to its utility lies in the differential reactivity of its two chlorine atoms, which allows for controlled, stepwise elaboration into more complex, biologically active molecules. For researchers and drug development professionals, this compound represents a strategic starting point for the exploration of new chemical space, particularly in the design of targeted therapies like kinase inhibitors. A thorough understanding of its properties and reactivity is essential for unlocking its full potential in the creation of next-generation medicines.
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